8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate

Medicinal Chemistry Pharmacokinetics Blood-Brain Barrier

8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate (CAS 34487-66-6) is a bicyclic nortropane ester belonging to the tropane alkaloid class. Its core scaffold is 8-azabicyclo[3.2.1]octane (nortropane), which differs from the more common tropane (8-methyl-8-azabicyclo[3.2.1]octane) by the absence of the N-methyl substituent, rendering the nitrogen a secondary rather than tertiary amine.

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
CAS No. 34487-66-6
Cat. No. B12110812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate
CAS34487-66-6
Molecular FormulaC12H21NO2
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC2CCC(C1)N2
InChIInChI=1S/C12H21NO2/c1-3-8(2)12(14)15-11-6-9-4-5-10(7-11)13-9/h8-11,13H,3-7H2,1-2H3
InChIKeyUUNPOIBDFMMWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate (CAS 34487-66-6): Nortropane Ester Identity and Procurement Context


8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate (CAS 34487-66-6) is a bicyclic nortropane ester belonging to the tropane alkaloid class. Its core scaffold is 8-azabicyclo[3.2.1]octane (nortropane), which differs from the more common tropane (8-methyl-8-azabicyclo[3.2.1]octane) by the absence of the N-methyl substituent, rendering the nitrogen a secondary rather than tertiary amine [1]. The compound is the esterification product of nortropine (8-azabicyclo[3.2.1]octan-3-ol) with 2-methylbutanoic acid, a branched-chain C5 carboxylic acid derived biosynthetically from L-isoleucine [2]. Its molecular formula is C₁₂H₂₁NO₂ with a molecular weight of 211.30 g/mol [3]. As the desmethyl analog of valtropine (CAS 495-82-9), this compound occupies a structurally distinct position within the tropane alkaloid family that carries measurable consequences for physicochemical properties, synthetic versatility, and pharmacological profiling.

Why Nortropane Esters Like 8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate Cannot Be Interchanged with N-Methyl Tropane Analogs


In-class tropane alkaloid esters cannot be treated as interchangeable procurement items because the presence or absence of the N-methyl group fundamentally alters at least four quantifiable molecular properties relevant to drug discovery and chemical biology: hydrogen bond donor count (HBD), topological polar surface area (TPSA), lipophilicity (XLogP), and nitrogen basicity/reactivity [1]. The target compound, bearing a secondary amine (nortropane), possesses one hydrogen bond donor (HBD = 1), whereas its direct N-methyl analog valtropine has HBD = 0 [2]. This single methyl deletion increases TPSA from 29.5 Ų to 38.3 Ų and reduces XLogP from 2.70 to 2.30 [2][3]. These differences directly impact blood-brain barrier permeability predictions, solubility, and molecular recognition at muscarinic and other receptor binding sites. Furthermore, nortropane alkaloids are considerably rarer in nature than their N-methylated counterparts, with documented occurrence primarily in Duboisia myoporoides and select Erythroxylum species at very low abundance (approx. 0.003% dry weight for the poroidine/isoporoidine mixture) [4], making authentic reference material procurement non-trivial. The secondary amine also enables N-derivatization chemistry (acylation, alkylation, sulfonylation) that is chemically inaccessible to tertiary amine tropane esters, expanding the compound's utility as a synthetic intermediate.

Quantitative Differentiation Evidence for 8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate vs. Closest Analogs


Hydrogen Bond Donor Count: Nortropane (HBD=1) vs. N-Methyl Tropane (HBD=0) — Physicochemical and Pharmacological Implications

The target compound (CAS 34487-66-6), possessing a secondary amine in the nortropane scaffold, has one hydrogen bond donor (HBD = 1). Its closest structural analog, valtropine (CAS 495-82-9), carries a tertiary N-methyl amine and has HBD = 0 [1][2]. This single-atom difference (H vs. CH₃) produces a discrete change in hydrogen bond donor count that influences passive membrane permeability, aqueous solubility, and the compound's capacity to act as a hydrogen bond donor in receptor pharmacophores. For comparison, the prototypical muscarinic antagonists atropine (HBD = 1, XLogP = 1.83, TPSA = 49.77 Ų) and scopolamine (HBD = 1, XLogP = 0.79, TPSA = 62.3 Ų) both retain a hydrogen bond donor, consistent with the hydroxyl-bearing tropic acid ester moiety, yet differ substantially from the target in lipophilicity and bulk [3][4].

Medicinal Chemistry Pharmacokinetics Blood-Brain Barrier

Lipophilicity Modulation: XLogP 2.30 (Nortropane) vs. 2.70 (N-Methyl Tropane) vs. 1.83 (Atropine)

The computed octanol-water partition coefficient (XLogP) for the target compound is 2.30, compared to 2.70 for valtropine and 1.83 for atropine [1][2]. N-demethylation reduces lipophilicity by approximately 0.40 log units, a magnitude sufficient to alter tissue distribution, plasma protein binding, and membrane permeation rates. The target's XLogP of 2.30 places it within the optimal range (1–3) for CNS drug candidates per the CNS MPO desirability scoring, while remaining below the higher lipophilicity threshold (XLogP > 3) associated with increased promiscuity and hERG liability [3]. The 0.47 log unit higher lipophilicity versus atropine (XLogP 1.83) may confer different absorption and distribution characteristics, relevant when selecting among tropane scaffolds for lead optimization.

Drug Design ADME Lipophilicity

Topological Polar Surface Area Differentiation: 38.3 Ų (Nortropane) vs. 29.5 Ų (N-Methyl Tropane) — Permeability and Bioavailability Implications

The topological polar surface area (TPSA) of the target compound is 38.3 Ų, which is 8.8 Ų (approximately 30%) higher than that of valtropine (29.5 Ų) [1][2]. This increase is a direct consequence of exposing the secondary amine N–H as an additional polar surface contributor. For context, atropine has a TPSA of 49.77 Ų and scopolamine 62.3 Ų [3][4]. Compounds with TPSA < 60 Ų are generally considered to have good oral absorption potential, and TPSA < 90 Ų is associated with favorable blood-brain barrier penetration. The target's TPSA of 38.3 Ų is well within both thresholds, while its 8.8 Ų increment over valtropine provides a quantitatively distinct profile for predicting intestinal absorption (Caco-2 permeability) and CNS exposure.

Drug-like Properties Oral Bioavailability Membrane Permeability

Molecular Weight and Heavy Atom Count Reduction vs. Atropine-Class Muscarinic Antagonists

The target compound (MW 211.30 g/mol, 15 heavy atoms) is substantially smaller than the classical muscarinic antagonists atropine (MW 289.37 g/mol, 21 heavy atoms) and scopolamine (MW 303.35 g/mol, 22 heavy atoms), yet retains the complete tropane ester pharmacophore [1][2][3]. The 78.07 g/mol molecular weight reduction versus atropine represents a 27% decrease in molecular size. This positions the compound in the 'fragment-like' rather than 'drug-like' space (MW < 250), offering higher ligand efficiency potential in fragment-based screening cascades. The branched 2-methylbutanoate ester side chain (5 carbons, MW contribution ~101 Da) is smaller than the tropic acid moiety of atropine (MW contribution ~166 Da), producing a more compact molecule with fewer rotatable bonds (4 vs. 5 for atropine) [4].

Fragment-based Drug Discovery Lead-like Properties Ligand Efficiency

Secondary Amine Reactivity: N-Functionalization Access Unique to the Nortropane Scaffold

The secondary amine nitrogen in the nortropane scaffold enables N-acylation, N-alkylation, N-sulfonylation, and N-arylation reactions that are chemically inaccessible to tertiary N-methyl tropane esters such as valtropine or atropine without prior N-demethylation [1]. This differential reactivity has been exploited extensively in medicinal chemistry: the nortropane scaffold serves as the foundation for unsymmetrical urea libraries (129 examples reported via nortropane-8-carbonyl chloride intermediates), spirocyclic hybrids, and N-substituted derivatives with tailored pharmacological profiles [2]. The target compound, bearing an intact secondary amine and a pre-installed 2-methylbutanoate ester at the 3-position, provides two orthogonal functionalization handles (N–H and ester) for parallel derivatization strategies. In contrast, valtropine's tertiary amine is chemically inert to acylation and requires harsh N-demethylation conditions (e.g., α-chloroethyl chloroformate or photochemical methods) to unveil the secondary amine, adding synthetic steps and reducing overall yield [3].

Synthetic Chemistry Chemical Biology N-derivatization

Kovats Retention Index (Standard Non-Polar): 1532 — Gas Chromatographic Differentiation from Co-occurring Tropane Alkaloids

The experimentally determined Kovats Retention Index (RI) for isoporoidine (the defined stereoisomer of the target compound) on a standard non-polar GC column is 1532 [1]. This value enables chromatographic differentiation from co-occurring and structurally similar tropane alkaloids. For context, tigloidine (tiglic acid ester of pseudotropine, MW 223.31), valeroidine (MW 241.33), and hyoscyamine/scopolamine elute at distinct retention indices on comparable stationary phases [2]. The RI value of 1532 is consistent with the compound's intermediate polarity (XLogP 2.30, TPSA 38.3 Ų) relative to more polar (scopolamine) and more lipophilic (valtropine, XLogP 2.70) tropane esters. This parameter is directly relevant for analytical method development, purity assessment, and authentication of natural product-derived or synthetic samples.

Analytical Chemistry Quality Control Natural Product Authentication

Optimal Research and Industrial Application Scenarios for 8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and Lead Optimization Programs Targeting Muscarinic or Opioid Receptors

With a molecular weight of 211.30 g/mol (fragment-like space, MW < 250) and 15 heavy atoms, this compound is ideally sized for fragment-based screening cascades where higher ligand efficiency is prioritized over absolute potency [1]. Its pre-installed 2-methylbutanoate ester at the 3-position and secondary amine provide two orthogonal vectors for fragment growth. The XLogP of 2.30 balances aqueous solubility with membrane permeability, while TPSA of 38.3 Ų predicts favorable oral absorption. The nortropane scaffold is a recognized pharmacophore in mu opioid receptor antagonist programs (Theravance patents US 8,664,242 B2 and related filings) and muscarinic receptor modulator development [2].

Synthetic Chemistry: Scaffold for Parallel Library Synthesis via N-Functionalization

The secondary amine nitrogen provides a direct handle for N-acylation, N-alkylation, or N-sulfonylation without the need for N-demethylation, a 1–2 step advantage over N-methyl tropane esters [3]. Demonstrated precedent includes the preparation of 129 unsymmetrical ureas from the nortropane scaffold via carbonyl chloride intermediates [4]. The 2-methylbutanoate ester can be independently hydrolyzed to the alcohol for additional diversification, enabling orthogonal protection strategies. This makes the compound particularly valuable for medicinal chemistry groups building focused libraries around the tropane chemotype.

Natural Product Research: Reference Standard for Phytochemical Analysis of Duboisia and Erythroxylum Species

Isoporoidine/poroidine (the naturally occurring forms of this compound) have been isolated from Duboisia myoporoides leaves and Erythroxylum dekindtii root bark [5][6]. The compound's Kovats Retention Index of 1532 on standard non-polar GC columns enables specific detection in complex plant extracts. With a melting point of 201–202°C (as the hydrobromide salt), it can be unambiguously identified against co-occurring alkaloids including hyoscyamine, scopolamine, tigloidine, valeroidine, and valtropine. Procurement of authenticated reference material is essential for phytochemical profiling, chemotaxonomic studies, and quality control of tropane alkaloid-containing botanical products.

ADME/PK Comparative Studies: Benchmarking Nortropane vs. Tropane Scaffold Properties

The quantifiable physicochemical differences between this nortropane ester and its N-methyl analog valtropine (ΔHBD = +1, ΔXLogP = −0.40, ΔTPSA = +8.8 Ų, ΔMW = −14.03 g/mol) provide a well-defined chemical probe pair for investigating the impact of N-methylation on ADME parameters [7][8]. Comparative Caco-2 permeability, microsomal stability, plasma protein binding, and BBB penetration studies using these matched molecular pairs can generate valuable SAR insights applicable across tropane-based drug discovery programs. The 2-methylbutanoate ester side chain, derived biosynthetically from L-isoleucine, also offers a metabolically distinct acyl group compared to the tropic acid (atropine) or tiglic acid (tigloidine) esters.

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